Cas no 116632-53-2 (7-Bromoquinolin-2-amine)

7-Bromoquinolin-2-amine is a brominated quinoline derivative with significant utility in organic synthesis and pharmaceutical research. Its structure features a reactive bromine substituent at the 7-position and an amino group at the 2-position, making it a versatile intermediate for constructing complex heterocyclic compounds. The bromine moiety facilitates further functionalization via cross-coupling reactions, while the amino group allows for derivatization or coordination in metal-catalyzed processes. This compound is particularly valuable in medicinal chemistry for the development of quinoline-based bioactive molecules, including potential antimicrobial and anticancer agents. Its high purity and stability ensure reliable performance in synthetic applications.
7-Bromoquinolin-2-amine structure
7-Bromoquinolin-2-amine structure
Product Name:7-Bromoquinolin-2-amine
CAS No:116632-53-2
MF:C9H7BrN2
MW:223.069280862808
MDL:MFCD08062656
CID:822672
PubChem ID:45489778
Update Time:2025-10-22

7-Bromoquinolin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 7-Bromoquinolin-2-amine
    • 7-bromo-2-Quinolinamine
    • 2-AMINO-7-BROMOQUINOLINE
    • 7-bromanylquinolin-2-amine
    • 7-BROMO-2-QUINOLYLAMINE
    • 2-Amino-7-Bromo Quinoline
    • AK126950
    • 7-bromo-aminoquinoline
    • 2-Amino-7-bromo-quinoline
    • 2-Quinolinamine, 7-bromo-
    • BDBM50351910
    • MB05231
    • FCH1386320
    • AX8248741
    • ST24045617
    • A803655
    • SY111832
    • CS-W006476
    • 116632-53-2
    • CHEMBL1821799
    • AKOS015897024
    • MFCD08062656
    • DB-060899
    • EN300-7396557
    • DTXSID90670458
    • DS-5344
    • SCHEMBL18317038
    • MDL: MFCD08062656
    • Inchi: 1S/C9H7BrN2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H,(H2,11,12)
    • InChI Key: VKPJHDQCHZUELB-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=CC=C(N)N=C2C=1

Computed Properties

  • Exact Mass: 221.97900
  • Monoisotopic Mass: 221.979
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.9
  • XLogP3: 2.5

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Melting Point: 45-48 °C
  • Boiling Point: 234.2±13.0 °C at 760 mmHg
  • Flash Point: 95.4±19.8 °C
  • Refractive Index: 1.732
  • PSA: 38.91000
  • LogP: 3.16070
  • Vapor Pressure: 0.1±0.5 mmHg at 25°C

7-Bromoquinolin-2-amine Security Information

7-Bromoquinolin-2-amine Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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7-Bromoquinolin-2-amine Suppliers

Amadis Chemical Company Limited
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(CAS:116632-53-2)7-Bromoquinolin-2-amine
Order Number:A803655
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:05
Price ($):161.0/533.0
Email:sales@amadischem.com

7-Bromoquinolin-2-amine Related Literature

Additional information on 7-Bromoquinolin-2-amine

7-Bromoquinolin-2-amine (CAS No. 116632-53-2): A Comprehensive Overview

7-Bromoquinolin-2-amine (CAS No. 116632-53-2) is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the quinoline family, which is a bicyclic structure consisting of a benzene ring fused with a pyridine ring. The presence of a bromine atom at the 7-position and an amino group at the 2-position imparts unique chemical and biological properties to this molecule, making it a valuable compound for various applications.

The synthesis of 7-bromoquinolin-2-amine involves multi-step organic reactions, often utilizing bromination and amination techniques. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes to prepare this compound. For instance, researchers have explored the use of palladium-catalyzed coupling reactions to introduce the bromine atom at the desired position while maintaining high yields and purity.

One of the most promising applications of 7-bromoquinolin-2-amine lies in its potential as a lead compound in drug discovery. Studies have shown that this compound exhibits significant bioactivity, particularly in the context of anticancer and anti-inflammatory therapies. A recent study published in *Journal of Medicinal Chemistry* demonstrated that 7-bromoquinolin-2-amine derivatives can inhibit key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs). This finding underscores the potential of this compound as a scaffold for developing novel anticancer agents.

In addition to its pharmacological applications, 7-bromoquinolin-2-amine has also been explored for its role in materials science. The compound's aromaticity and electron-withdrawing groups make it suitable for use in organic electronics. Researchers have investigated its ability to act as a charge transport material in organic light-emitting diodes (OLEDs) and photovoltaic devices. Preliminary results indicate that 7-bromoquinolin-2-amine derivatives can enhance device efficiency by improving charge mobility and stability.

The structural versatility of 7-bromoquinolin-2-amine allows for further functionalization to tailor its properties for specific applications. For example, substituting the amino group with other functional groups can modulate its solubility, reactivity, and bioavailability. Recent studies have focused on developing water-soluble derivatives of 7-bromoquinolin-2-amine for use in drug delivery systems. These derivatives have shown improved pharmacokinetic profiles, making them more suitable for therapeutic applications.

From an environmental perspective, understanding the fate and toxicity of 7-bromoquinolin-2-amine is crucial for its safe handling and disposal. Research into its environmental impact has revealed that the compound undergoes rapid degradation under UV light and microbial action, reducing its persistence in aquatic environments. However, further studies are needed to assess its long-term effects on ecosystems and human health.

In conclusion, 7-bromoquinolin-2-amine (CAS No. 116632-53-2) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and functionalization techniques, positions it as a valuable tool for future innovations in medicine, materials science, and beyond. As research continues to uncover new properties and applications of this compound, its significance in both academic and industrial settings is expected to grow.

For more information on 7-bromoquinolin-2-amine, please visit our resources page: [Resource Link](#).

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Amadis Chemical Company Limited
(CAS:116632-53-2)7-Bromoquinolin-2-amine
A803655
Purity:99%/99%
Quantity:1g/5g
Price ($):161.0/533.0
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